2(1H)-Quinoxalinone, 3-acetyl-
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Overview
Description
2(1H)-Quinoxalinone, 3-acetyl- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core structure with an acetyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-acetyl- typically involves the acetylation of quinoxalinone derivatives. One common method is the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid . Another approach involves the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate followed by cyclization in sodium carbonate .
Industrial Production Methods
Industrial production methods for 2(1H)-Quinoxalinone, 3-acetyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxalinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoxalinones, quinoxalines, and other heterocyclic derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxalinone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Quinoxalinones are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-acetyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: This compound shares a similar core structure but with a hydroxy group at the fourth position.
4-Hydroxy-2-quinolones: These compounds have a similar quinolone core but differ in the position and nature of substituents.
Uniqueness
2(1H)-Quinoxalinone, 3-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90770-97-1 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-acetyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-10(14)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,14) |
InChI Key |
HLOMBVAKQLLBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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